N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features a hybrid structure combining a 1,2,4-thiadiazole ring and a thieno[2,3-d]pyrimidinone scaffold. Key structural attributes include:
- Thieno[2,3-d]pyrimidinone core: Modified with a 4-fluorophenyl group (position 5) and a phenyl group (position 3), which may influence electronic properties and receptor binding .
- Thioacetamide linker: Bridges the two heterocyclic systems, contributing to conformational flexibility and sulfur-mediated interactions .
This structural complexity positions the compound as a candidate for therapeutic applications, though specific biological data remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClFN5O2S3/c29-18-10-6-17(7-11-18)24-32-27(34-40-24)31-22(36)15-39-28-33-25-23(26(37)35(28)20-4-2-1-3-5-20)21(14-38-25)16-8-12-19(30)13-9-16/h1-14H,15H2,(H,31,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUTYOUOPBBRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)SC=C3C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClFN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.
Thiadiazole Intermediate Synthesis: The thiadiazole ring can be synthesized via the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.
Thienopyrimidine Intermediate Synthesis: The thienopyrimidine core is often prepared through the condensation of thiophene derivatives with guanidine or amidine compounds.
Coupling Reaction: The final step involves the coupling of the thiadiazole and thienopyrimidine intermediates using a suitable sulfanylating agent, such as thiourea, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole or thienopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream biological effects.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, influencing processes like cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a family of acetamide-linked heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Halogenation : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound may improve membrane permeability compared to methyl or methoxy substituents (e.g., 690645-23-9, 7d) .
- Electronic Effects : Fluorine’s electronegativity may enhance hydrogen-bonding interactions, while chlorine contributes to hydrophobic packing .
Methodological Approaches for Comparative Analysis
Computational Tools and Models
- Chemical Similarity Assessment : Molecular fingerprints and similarity coefficients (e.g., Tanimoto index) can quantify structural overlap, though ChemGPS-NP () provides superior virtual screening by mapping compounds in multidimensional chemical space .
- Docking Studies: AutoDock4 () enables prediction of binding modes, particularly for the thieno[2,3-d]pyrimidinone core interacting with kinase active sites .
- non-halogenated analogs .
Biological Activity
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates a thiadiazole moiety known for its pharmacological potential with a thieno[2,3-d]pyrimidine component that enhances its bioactivity. The aim of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 352.82 g/mol. Its structure consists of:
- A thiadiazole ring , which contributes to antimicrobial and anticancer properties.
- A thieno[2,3-d]pyrimidine moiety , enhancing its anti-inflammatory and antitumor activities.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Compounds containing thiadiazole scaffolds have shown significant antimicrobial effects against various pathogens. For instance, studies have indicated that derivatives exhibit activity against Xanthomonas oryzae and Fusarium graminearum .
- Anticancer Properties : The compound has demonstrated cytotoxic effects in cancer cell lines. For example, related compounds have shown IC50 values significantly lower than standard treatments in various cancer types .
- Anti-inflammatory Effects : The thieno[2,3-d]pyrimidine component is associated with anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to or including the target compound:
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes in microbial pathways.
- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
